L-Ala-Gamma-D-Glu-Meso-Diaminopimelic Acid
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Overview
Description
L-Alanyl-gamma-D-glutamyl-meso-2,6-diaminoheptanedioate is a dipeptide.
Scientific Research Applications
Recycling in Bacterial Cells
L-Ala-Gamma-D-Glu-Meso-Diaminopimelic Acid (A2pm) is involved in the recycling of the murein sacculus in Escherichia coli. Tripeptides and tetrapeptides containing A2pm, shed by E. coli, are reused in synthesizing murein. The tripeptide is used directly, while the tetrapeptide and dipeptide undergo certain modifications before being reused (Goodell, 1985).
Role in Peptidoglycan Biosynthesis
A2pm plays a critical role in the biosynthesis of bacterial cell-wall peptidoglycan. The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-diaminopimelate ligase in E. coli catalyzes the addition of A2pm to nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, essential for peptidoglycan formation. The crystal structure of this enzyme has been solved, providing insights into its enzymatic mechanism and the binding site for A2pm (Gordon et al., 2001).
Potential for Antibacterial Agent Development
Diaminopimelic acid, an essential amino acid in peptidoglycan, can be targeted for developing antibacterial agents. Research involving the synthesis of phosphonic acid analogues of diaminopimelic acid, including A2pm, has been conducted, although no significant biological activity was found in these analogues (Assche et al., 1991).
Structural Analysis in Bacillus Stearothermophilus
In Bacillus stearothermophilus, A2pm is a component of the cell wall's peptidoglycan structure. The study of its cell walls reveals a complex mixture of amino acids, including A2pm, which forms part of the peptide fragments integral to the cell wall's structure and autolysis (Grant & Wicken, 1970).
Use in Peptide Synthesis
A2pm has been utilized in enzymatic preparation of peptides, particularly in studies involving the transfer reactions between peptides and D-alanine. This research provides insights into the biochemical pathways and enzymatic mechanisms involved in peptide synthesis (Arminjon et al., 1976).
Involvement in Peptide Epimerization
A2pm is found in microorganisms' peptidoglycan, like UDP-N-acetylmuramic acid pentapeptide. It undergoes biosynthesis involving epimerases that convert L-amino acids to D-amino acids, crucial for microbial cell wall integrity. This process highlights the biochemical diversity and complexity of microbial peptide synthesis (Ogasawara & Dairi, 2018).
Properties
Molecular Formula |
C15H26N4O8 |
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Molecular Weight |
390.39 g/mol |
IUPAC Name |
(2R,6S)-2-amino-6-[[(4R)-4-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]heptanedioic acid |
InChI |
InChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8+,9-,10+/m0/s1 |
InChI Key |
FMNCPUGORYYCEM-QCLAVDOMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |
Synonyms |
L-Ala-gamma-D-Glu-meso-diaminopimelic acid Tri-DAP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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